3-Nitro-3-chloromethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-3-chloromethyloxetane is a chemical compound with the molecular formula C4H6ClNO3. It is a derivative of oxetane, a four-membered cyclic ether, and contains both nitro and chloromethyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-3-chloromethyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogenating agent to form the oxetane ring . Another approach involves the ring-closing reaction of epoxides with nitro and chloromethyl substituents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure safety and efficiency, especially when dealing with highly reactive and potentially hazardous reagents . The use of automated systems and in-line quantification techniques can help optimize the production process and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-3-chloromethyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Reducing Agents: Such as hydrogen gas with a metal catalyst or hydride donors, are used for the reduction of the nitro group.
Acids and Bases: Can facilitate ring-opening reactions, depending on the desired product.
Major Products Formed
Substituted Oxetanes: Resulting from nucleophilic substitution reactions.
Amino Derivatives: Formed by the reduction of the nitro group.
Linear or Branched Compounds: Resulting from ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
3-Nitro-3-chloromethyloxetane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Its unique reactivity makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Nitro-3-chloromethyloxetane involves its reactivity towards nucleophiles and electrophiles. The nitro group can participate in electron-withdrawing interactions, while the chloromethyl group can act as a leaving group in substitution reactions . The oxetane ring’s strain makes it susceptible to ring-opening reactions, which can be exploited in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-3-methyloxetane: Similar structure but lacks the chloromethyl group.
3-Chloromethyl-3-methyloxetane: Similar structure but lacks the nitro group.
2-Nitro-2-chloromethyloxetane: Similar structure but with different substitution positions.
Uniqueness
3-Nitro-3-chloromethyloxetane is unique due to the presence of both nitro and chloromethyl groups on the oxetane ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C4H6ClNO3 |
---|---|
Molekulargewicht |
151.55 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-nitrooxetane |
InChI |
InChI=1S/C4H6ClNO3/c5-1-4(6(7)8)2-9-3-4/h1-3H2 |
InChI-Schlüssel |
RJPLXCMOPBWAFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.